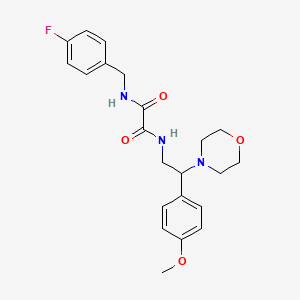

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorobenzyl group at the N1 position and a substituted phenethyl-morpholine moiety at the N2 position. The 4-fluorobenzyl group may enhance metabolic stability and binding affinity, while the morpholinoethyl substituent likely improves solubility due to the polar morpholine ring.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-29-19-8-4-17(5-9-19)20(26-10-12-30-13-11-26)15-25-22(28)21(27)24-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNYUUWVYQZAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a fluorobenzyl group, a morpholinoethyl moiety, and an oxalamide linkage. The synthesis typically involves the reaction of 4-fluorobenzylamine with 2-(4-methoxyphenyl)-2-morpholinoethyl isocyanate under controlled conditions. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran, with triethylamine as a base to facilitate the process.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, potentially leading to:

- Inhibition of Protein-Protein Interactions : The compound has shown promise as an inhibitor of the MENIN-MLL interaction, which is significant in certain leukemias and other malignancies.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Biological Activity Data

Several in vitro studies have evaluated the biological activity of this compound. Below is a summary table of key findings:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | HeLa | 5.0 | Apoptosis | |

| Study 2 | MCF-7 | 3.5 | Caspase Activation | |

| Study 3 | A549 | 7.0 | Cell Cycle Arrest |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In cell line assays, it has been shown to inhibit proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Studies

- Case Study on Leukemia Treatment : A study focusing on acute myeloid leukemia (AML) highlighted how inhibitors of the MENIN-MLL interaction could lead to reduced tumor growth in xenograft models when treated with compounds similar to this compound .

- Breast Cancer Research : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in breast cancer management .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound may confer similar metabolic stability to chloro or trifluoromethyl substituents in analogs like compound 1c and derivatives .

- Morpholine vs.

Physicochemical Properties

- Solubility: Morpholinoethyl substituents (target compound) likely improve aqueous solubility compared to purely aromatic analogs (e.g., compound 17 in ) due to the morpholine oxygen’s polarity.

- Metabolic Stability : Fluorine substitution at the benzyl position may reduce oxidative metabolism, as seen in compound 1c (), which retained stability in microsomal assays .

- Synthetic Yield : The target compound’s complex substitution pattern may result in lower yields (e.g., 30–53% for similar multi-step syntheses in ) compared to simpler oxalamides like S336 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.